![molecular formula C19H16N4O2 B2761350 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1259236-15-1](/img/structure/B2761350.png)
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
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Description
The compound “3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile” is a novel heterocycle that contains benzofuran, pyrazole, and pyrrolidine moieties . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of this compound involves the use of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor . This precursor undergoes facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives . The reaction is facilitated by the use of anhydrous ethanol containing piperidine as a catalyst under reflux for 4 hours .Molecular Structure Analysis
The structure of the synthesized heterocycle was confirmed by various spectroscopic methods along with X-ray crystal structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are facilitated by the use of piperidine as a catalyst . The reactions occur under reflux in anhydrous ethanol .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Synthesis of Novel Heterocycles : The compound has been used as a precursor in synthesizing a series of novel heterocycles. These heterocycles are created by facile reactions with various hydrazides and thioamides, highlighting the versatility of the compound in organic synthesis (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Formation of η5 and η6-Cyclic π-Perimeter Hydrocarbon Complexes : The compound's derivatives have been used to form complexes with platinum group metals, indicating potential applications in the field of organometallic chemistry (Sairem et al., 2012).
Synthesis of Pyrazolo[3,4-b]pyridines : This compound is involved in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with potential pharmacological applications. This synthesis highlights the compound's utility in creating biologically relevant heterocycles (Charris-Molina et al., 2017).
Multicomponent Syntheses of Heterocycles : Its derivatives are crucial in multicomponent syntheses of heterocycles, showcasing its role in creating diverse and complex molecular structures (Müller, 2010).
Synthesis of Coumarin Derivatives : It has been used in the synthesis of new coumarin derivatives, a class of compounds known for their broad pharmacological activities (Al-Haiza, Mostafa, & El-kady, 2003).
Catalysis and Organic Transformations
Catalysis in Synthesis of Pyrrolidine Derivatives : The compound plays a role in the synthesis of pyrrolidine derivatives, demonstrating its utility in asymmetric organocatalysis (Kowalczyk, Wojciechowski, & Albrecht, 2016).
Cross-Coupling Reactions : Its derivatives are used in Pd-catalyzed cross-coupling reactions, indicating its significance in the development of new synthetic methodologies (Qiao, Wei, & Jiang, 2014).
Photochemical and Electrochemical Studies
Photophysical and Electrochemiluminescence Properties : Derivatives of this compound have been studied for their photophysical and electrochemiluminescence properties, suggesting potential applications in materials science and sensor development (Wei et al., 2011).
Sonogashira/Hydroalkoxylation Couplings : Its derivatives have been used in domino approaches to synthesize benzofurans, showcasing its applicability in photochemical transformations (Zanardi, Mata, & Peris, 2009).
properties
IUPAC Name |
3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-11-14(19(24)23-7-3-4-8-23)9-15-12-21-22-18(15)17-10-13-5-1-2-6-16(13)25-17/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPWLIEEJVNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=C(NN=C2)C3=CC4=CC=CC=C4O3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
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